![molecular formula C19H18F3N3O2 B2749637 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448047-52-6](/img/structure/B2749637.png)
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
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Description
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as Indoximod and is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. IDO is an enzyme that plays a crucial role in the regulation of the immune system, and its inhibition has been shown to have therapeutic benefits in various diseases.
Scientific Research Applications
Chemical Properties and Structural Analysis
The crystal structure of compounds related to "1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea" demonstrates the importance of the indole component and its interaction within the molecule. For instance, the study by Saharin et al. (2008) reveals the indole component's twist relative to the molecule, highlighting intermolecular and intramolecular hydrogen bonds critical for biological activity (Saharin, Hapipah Mohd Ali, Robinson, & Mahmood, 2008).
Synthesis and Applications
The synthesis processes of urea derivatives, including the likes of "1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea," demonstrate a broad range of chemical reactions and potential applications. Thalluri et al. (2014) discuss a method for synthesizing ureas through Lossen rearrangement, offering insights into the creation of compounds with potential biological activity (Thalluri, Manne, Dev, & Mandal, 2014).
Biological Activity
The study of urea derivatives extends into exploring their biological activities. For example, research on the inhibition profiles against enzymes like acetylcholinesterase and butyrylcholinesterase by Sujayev et al. (2016) shows the potential therapeutic applications of these compounds, demonstrating effective inhibition profiles (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).
properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-25-11-15(14-4-2-3-5-16(14)25)17(26)10-23-18(27)24-13-8-6-12(7-9-13)19(20,21)22/h2-9,11,17,26H,10H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSIVAGJNILOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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